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Compound of Interest

Compound Name: 1-(Pyridazin-3-yl)ethanone

Cat. No.: B074263 Get Quote

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen

atoms, has garnered substantial attention in drug discovery.[2][3][4] Its value stems from a

unique combination of physicochemical properties that are highly advantageous for modulating

biological activity and pharmacokinetic profiles.[1]

Key properties of the pyridazine nucleus include:

Enhanced Polarity and Solubility: The presence of two nitrogen atoms increases the

molecule's polarity and capacity for hydrogen bonding compared to carbocyclic analogues,

often improving aqueous solubility.[1]

Robust Hydrogen Bonding Capacity: The lone pairs of electrons on the adjacent nitrogen

atoms act as effective hydrogen bond acceptors, facilitating strong and sometimes dual

interactions with biological targets like proteins.[5][6]

High Dipole Moment: The electronegative nitrogen atoms create a significant dipole moment,

which can promote favorable π-π stacking and dipole-dipole interactions within target

binding sites.[5][6]

Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile and has

been associated with low cytochrome P450 inhibitory effects.[1]

These features have led to the incorporation of the pyridazine scaffold into a wide array of

pharmacologically active agents, targeting conditions ranging from cancer and inflammation to
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cardiovascular and infectious diseases.[1][7][8][9] 1-(Pyridazin-3-yl)ethanone serves as a

fundamental building block for exploring the chemical space and structure-activity relationships

(SAR) of this important heterocyclic family.

Molecular Architecture of 1-(Pyridazin-3-yl)ethanone
Systematic Nomenclature and Identification

IUPAC Name: 1-(Pyridazin-3-yl)ethanone

Molecular Formula: C₆H₆N₂O

Molecular Weight: 122.13 g/mol

CAS Number: 50901-46-7[10]

Structural Elucidation
The molecule consists of a pyridazine ring substituted at the C3 position with an acetyl group (-

COCH₃). The pyridazine ring is an aromatic, planar heterocycle. The sp² hybridization of the

ring's carbon and nitrogen atoms dictates this planarity.[11] The acetyl group is linked to the

ring via a C-C single bond, allowing for rotational freedom, although steric and electronic

factors may favor a co-planar orientation to maximize conjugation.

Caption: Figure 1: 2D representation of 1-(Pyridazin-3-yl)ethanone.

Electronic Structure and Bonding
The Aromatic Pyridazine Ring
1-(Pyridazin-3-yl)ethanone features a pyridazine ring with a conjugated system of six π-

electrons delocalized across the six atoms, satisfying Hückel's rule for aromaticity. However, its

electronic properties differ significantly from benzene.[11]

Inductive and Mesomeric Effects: The two adjacent nitrogen atoms are more electronegative

than carbon, exerting a strong electron-withdrawing inductive effect (-I). This reduces the

electron density on the ring carbons, making the pyridazine ring "electron-deficient."

Consequently, the molecule possesses a notable dipole moment.[6]
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Nitrogen Lone Pairs: Each nitrogen atom is sp² hybridized. One electron from each nitrogen

participates in the aromatic π-system via its unhybridized p orbital. The remaining lone pair

of electrons on each nitrogen resides in an sp² hybrid orbital, projecting outwards from the

ring in the same plane as the sigma bonds.[11] These lone pairs do not participate in the

aromatic system but are crucial for the molecule's chemical properties, acting as Lewis basic

sites and hydrogen bond acceptors.[5][11]

The Acetyl Substituent
The acetyl group is also strongly electron-withdrawing due to the polarized C=O double bond. It

influences the pyridazine ring through two effects:

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the

ring through the sigma bond framework.

Mesomeric Effect (-M): The carbonyl group can withdraw electron density from the aromatic

π-system via resonance, further deactivating the ring.

The combination of the inherently electron-deficient pyridazine ring and the electron-

withdrawing acetyl group makes the carbon atoms of the ring particularly electrophilic and

influences the molecule's overall reactivity profile.

Spectroscopic and Crystallographic Validation
The proposed structure of 1-(Pyridazin-3-yl)ethanone is validated by a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle,

creating a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. The predicted

spectra for 1-(Pyridazin-3-yl)ethanone in a solvent like DMSO-d₆ are summarized below.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Atom/Group
Predicted ¹H Shift (δ,

ppm)

Predicted ¹³C Shift

(δ, ppm)
Rationale

-CH₃ (acetyl) ~2.7 ~27

Singlet, adjacent to an

electron-withdrawing

carbonyl group.

C=O (acetyl) - ~198

Carbonyl carbon,

significantly

deshielded and

downfield.

H-4 (ring) ~8.2 ~128

Doublet of doublets,

adjacent to N and

deshielded by the

acetyl group.

H-5 (ring) ~8.0 ~135

Doublet of doublets,

influenced by both

ring nitrogens.

H-6 (ring) ~9.4 ~153

Doublet of doublets,

deshielded by

adjacent nitrogen and

the ring's inductive

effects.

C-3 (ring) - ~151

Quaternary carbon,

attached to the acetyl

group.

C-4 (ring) - ~128 Protonated carbon.

C-5 (ring) - ~135 Protonated carbon.

C-6 (ring) - ~153

Protonated carbon,

deshielded by

adjacent nitrogen.

Note: These are estimated values based on typical shifts for pyridazine and acetyl-substituted

aromatic systems.[12][13]
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic C-H

~2950-2850 C-H stretch Methyl C-H

~1700-1680 C=O stretch Ketone (Aryl)

~1600-1450 C=C and C=N stretch Pyridazine Ring

~1450-1350 C-H bend Methyl C-H

The most characteristic and intense peak would be the C=O stretch of the aryl ketone,

confirming the presence of the acetyl group.[14]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

For C₆H₆N₂O, the expected molecular ion peak (M⁺) would be at an m/z of 122. Key

fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) to give a peak

at m/z 107, or the loss of the entire acetyl radical (•COCH₃) to give a peak corresponding to the

pyridazinyl cation at m/z 79.

X-ray Crystallography Insights
While a specific crystal structure for the title compound is not readily available, data from

related pyridazinone derivatives confirm the expected geometry.[15][16] A single-crystal X-ray

diffraction analysis would definitively establish:

Planarity: Confirm the planarity of the pyridazine ring.
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Bond Lengths: Provide precise measurements of all bonds. The N-N bond is typically around

1.35 Å, while the C=O bond is around 1.24 Å.[15]

Bond Angles: Reveal the internal angles of the ring and the geometry around the acetyl

substituent.

Intermolecular Interactions: Show how molecules pack in the crystal lattice, highlighting any

hydrogen bonding or π-stacking.

Tautomerism: The Keto-Enol Equilibrium
Like other carbonyl compounds with α-hydrogens, 1-(Pyridazin-3-yl)ethanone can exist in

equilibrium with its enol tautomer.[17] Tautomers are constitutional isomers that readily

interconvert, typically through the migration of a proton.[18][19][20]

Figure 3: Simplified Synthetic Workflow

1,4-Dicarbonyl Precursor

+ Hydrazine (H₂NNH₂)
Cyclocondensation

(Heat, Acid/Base Catalyst) 1-(Pyridazin-3-yl)ethanone

Click to download full resolution via product page

Caption: Figure 3: A general workflow for pyridazine synthesis.

Experimental Protocol: Representative Synthesis This is a generalized protocol based on

common literature methods. [21][22][23]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add the appropriate γ-keto acid or 1,4-dicarbonyl precursor (1.0 eq) and a suitable

solvent (e.g., ethanol or acetic acid).

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room

temperature.
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Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure.

Isolation: Pour the concentrated residue into ice-cold water. Collect the resulting precipitate

by vacuum filtration.

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate

solvent (e.g., ethanol/water mixture) to yield the pure 1-(Pyridazin-3-yl)ethanone.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

MS analysis as described in Section 4.0.

Reactivity Profile
The structure of 1-(Pyridazin-3-yl)ethanone dictates its reactivity at three primary sites:

The Pyridazine Nitrogens: The lone pairs on the nitrogen atoms can act as bases or

nucleophiles, readily undergoing protonation or alkylation. [11]2. The Carbonyl Group: The

electrophilic carbonyl carbon is susceptible to nucleophilic attack by reagents like Grignards

or reducing agents (e.g., NaBH₄) to form the corresponding alcohol.

The α-Carbon: The methyl protons are acidic (pKa ~19-21) and can be removed by a base to

form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl

halides, aldehydes in an aldol reaction).

Conclusion
1-(Pyridazin-3-yl)ethanone is a molecule defined by the interplay of its aromatic, electron-

deficient pyridazine core and its electron-withdrawing acetyl substituent. Its structure is

characterized by a planar heterocyclic ring, sp² hybridization, and distinct electronic properties

that give rise to a significant dipole moment and hydrogen bonding capabilities. These features

are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS), which

together provide a self-validating picture of its molecular architecture. While heavily favoring the

keto tautomer, its ability to form an enol intermediate is key to its reactivity. This foundational
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understanding of its structure and bonding is essential for medicinal chemists aiming to

leverage the pyridazine scaffold in the rational design of new, potent, and selective therapeutic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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